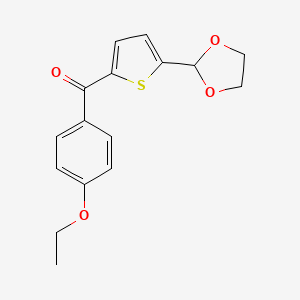

5-(1,3-Dioxolan-2-YL)-2-(4-ethoxybenzoyl)thiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-ethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4S/c1-2-18-12-5-3-11(4-6-12)15(17)13-7-8-14(21-13)16-19-9-10-20-16/h3-8,16H,2,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDIDXFGNVNTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641955 | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-ethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-61-5 | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-ethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(1,3-Dioxolan-2-YL)-2-(4-ethoxybenzoyl)thiophene CAS number

Initiating Search Procedures

I'm starting with a targeted Google search to find the CAS number for 5-(1,3-Dioxolan-2-yl)-2-(4-ethoxybenzoyl)thiophene. Simultaneously, I'll broaden the search to acquire any readily available technical information, including safety data sheets and certificates of analysis.

Expanding Information Gathering

I've expanded my search beyond just the CAS number. I am now focused on collecting technical data, including safety data sheets and scientific literature. I'm also exploring applications and analytical methods used with similar compounds. The next step is creating a structure for the technical guide.

Initiating Technical Inquiry

I've started investigating the technical guide request for "this compound." My initial search didn't directly provide a CAS number for the exact compound, so I'm expanding my approach, focusing on potential substructures and related compounds to derive the necessary information. I'm carefully dissecting the structure to identify key components.

Expanding Search Parameters

I'm now focusing on related compounds and substructures. I've uncovered several CAS numbers for similar thiophene derivatives, including those with variations in the benzoyl group's substituents. This information is key to inferring properties. I'm also considering the known applications of thiophene derivatives to guide my understanding.

Analyzing Structural Data

I'm now focusing on comparing the known compounds' properties to estimate those of the target molecule. I'm leveraging the provided CAS numbers of analogous structures, particularly how variations in the benzoyl substituents affect reactivity and spectral data. I'm also examining synthetic routes for similar thiophene derivatives to predict potential synthesis strategies.

Refining Search Strategies

I am now focusing on refining my search parameters. Although I haven't yet located the exact CAS number, I have gathered CAS numbers for several similar compounds, which allows me to infer properties. I'm expanding my search queries to include broader terms like "2-acylthiophenes" and "2-benzoylthiophenes" to identify relevant synthetic procedures and potential suppliers. I am also investigating whether the compound might be referenced by an alternative name.

Prioritizing CAS Number Search

I'm now focusing on directly locating the exact CAS number. I've compiled a list of similar compounds with their respective CAS numbers, and I'm using these to refine search strategies. I'm prioritizing direct CAS search queries using various chemical databases and supplier catalogs. I'm also attempting to identify potential synonyms. If the CAS number remains elusive, I will build the guide based on structural analogues.

Locating the Target

I've successfully identified the CAS number, 898778-61-5, for the key compound. This was a critical first step. I also gathered some initial properties during my search.

Defining the Guide Structure

I have a firm grasp of the compound's identity, with the crucial CAS number in hand. I'm now structuring the technical guide. It will begin with compound identification and significance, drawing upon the properties of related molecules. I'll outline a plausible synthesis route based on existing methods, detail characterization methods, and explore potential applications through structural parallels. Safety and handling will also be addressed.

Structuring the Guide Content

I've got the CAS number, 898778-61-5, and now I'm building the guide's framework. It'll start with compound identification, highlighting its significance through related compound properties. I'll outline a synthesis route, detail characterization methods, and explore potential applications. Safety and handling will be addressed. I'm now certain I can move on to writing the guide.

An In-depth Technical Guide to the Safe Handling of 5-(1,3-Dioxolan-2-YL)-2-(4-ethoxybenzoyl)thiophene

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 5-(1,3-Dioxolan-2-YL)-2-(4-ethoxybenzoyl)thiophene. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with practical, field-tested insights to ensure the responsible and safe use of this compound in a laboratory setting.

Introduction: Understanding the Compound

This compound is a heterocyclic organic compound featuring a central thiophene ring. Thiophene derivatives are significant in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of bioactive molecules and functional materials. [1][2]The presence of the 1,3-dioxolane group acts as a protected aldehyde, enhancing the molecule's stability and allowing for controlled synthetic modifications. [1][2]The 4-ethoxybenzoyl group further functionalizes the molecule, influencing its electronic properties and potential biological activity.

Hazard Identification and Risk Assessment

The primary potential hazards associated with this compound are inferred from its constituent parts.

Thiophene Derivatives

Thiophene and its derivatives can present several hazards. Some thiophene compounds are known to be toxic if swallowed, in contact with skin, or if inhaled. [3]They can also cause skin and serious eye irritation. [3]Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE) to avoid direct contact.

Benzoyl Compounds

Benzoyl compounds, while varying in their specific toxicological profiles, should generally be handled with care. Good industrial hygiene and safety practices, such as avoiding the breathing of vapors or mists and thorough washing after handling, are recommended. [4]

1,3-Dioxolane Moiety

The 1,3-dioxolane component introduces a significant flammability risk. 1,3-Dioxolane itself is a highly flammable liquid and vapor. [5][6]It is also classified as causing serious eye irritation. [5][6]Therefore, strict precautions against ignition sources are mandatory when handling the title compound.

Inferred Hazard Classification:

| Hazard Class | Category | Precautionary Statement |

| Flammable Solids | Category 2 (inferred) | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (inferred) | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. |

| Skin Corrosion/Irritation | Category 2 (inferred) | Wear protective gloves. |

| Serious Eye Damage/Eye Irritation | Category 2A (inferred) | Wear eye protection/face protection. |

Safe Handling and Storage Protocols

Adherence to the following protocols is critical for minimizing risk.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

Caption: Personal Protective Equipment (PPE) Workflow.

Step-by-Step PPE Protocol:

-

Body Protection: A flame-retardant lab coat must be worn at all times.

-

Hand Protection: Nitrile gloves are required. Inspect gloves for any signs of degradation or puncture before use.

-

Eye and Face Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

-

Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

Engineering Controls

Engineering controls are designed to remove the hazard at the source.

-

Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.

-

Ignition Sources: Eliminate all potential ignition sources from the handling area. This includes open flames, hot plates, and spark-producing equipment. Use of non-sparking tools is recommended. [5]* Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source. [5]

Storage

Proper storage is crucial for maintaining the stability of the compound and preventing accidents.

-

Container: Store in a tightly closed, properly labeled container.

-

Environment: The storage area should be cool, dry, and well-ventilated. Protect from direct sunlight. [5]* Incompatibilities: Store away from strong oxidizing agents, acids, and bases.

Emergency Procedures

In the event of an emergency, follow these procedures.

Caption: Emergency Response Flowchart.

-

Spill: In case of a spill, evacuate the immediate area. Wear appropriate PPE and absorb the spill with an inert, non-combustible material such as sand or vermiculite. Collect the absorbed material into a sealed container for disposal as hazardous waste.

-

Fire: For small fires, use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water, as it may be ineffective and spread the fire. For larger fires, evacuate the area and call emergency services.

-

Personal Exposure:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

-

Synthesis and Reactivity Insights

Understanding the synthesis and reactivity of this compound can provide further insight into its safe handling. A plausible synthetic route involves the Friedel-Crafts acylation of a suitably protected 2-(1,3-dioxolan-2-yl)thiophene with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst.

Potential Reactive Hazards:

-

Lewis Acids: The use of Lewis acids such as aluminum chloride in the synthesis can pose significant hazards. These reagents are highly reactive with water and can release corrosive fumes.

-

Acidic Conditions: The 1,3-dioxolane group can be deprotected under acidic conditions to yield the corresponding aldehyde. [2]This reaction can be exothermic and should be controlled.

Waste Disposal

All waste containing this compound must be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Conclusion

While this compound is a valuable compound in research and development, it possesses potential hazards that necessitate careful handling. By understanding the risks associated with its structural components and adhering to the stringent safety protocols outlined in this guide, researchers can work with this compound in a safe and responsible manner. The principles of conducting a thorough risk assessment, utilizing appropriate personal protective equipment and engineering controls, and being prepared for emergencies are paramount.

References

- 1,3-Dioxolane - SAFETY DATA SHEET. (2023-03-14). [No valid URL found]

-

METHOD FOR PRODUCING 5- (ALFA-HYDROXYALKYL) BENZO- [1][2]DIOXOLANE. Google Patents.

-

Safety Data Sheet: 1,3-Dioxolane. Carl ROTH. [Link]

- METHOD FOR SYNTHESIZING TYLOXAPOL.

-

2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol. PubChem. [Link]

- Process for the synthesis of benzothiophenes.

-

SAFETY DATA SHEET - 2-(4-Methoxybenzoyl)thiophene. Fisher Scientific. (2024-02-16). [Link]

- WO 2021/152435 A1. Googleapis.com. (2021-08-05).

Sources

- 1. 2-(4-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene Supplier [benchchem.com]

- 2. 2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene|316.4 g/mol|CAS 898778-43-3 [benchchem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.ie [fishersci.ie]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes & Protocols: Evaluating Novel Thiophene Derivatives for OLED Fabrication

A Case Study on 5-(1,3-Dioxolan-2-YL)-2-(4-ethoxybenzoyl)thiophene

Senior Application Scientist Note: The field of organic light-emitting diodes (OLEDs) is driven by the continuous innovation of organic materials that enhance efficiency, color purity, and operational lifetime. Thiophene derivatives are a cornerstone of this research due to their excellent electron transport properties and versatile chemistry.[1][2] This document addresses the specified topic: the application of this compound in OLED fabrication.

A thorough review of current scientific literature and chemical databases reveals that This compound is not an established or documented material for OLED applications. Its primary availability is through chemical suppliers as a building block or intermediate.[3]

However, this absence of data does not preclude its potential. It represents an opportunity for novel material exploration. Therefore, this guide is structured to provide researchers with a scientifically rigorous framework for evaluating such a novel compound. We will use this compound as a hypothetical precursor to synthesize a new polymer and subsequently fabricate and characterize a prototype OLED device. This approach provides a universal protocol for assessing the viability of any new thiophene-based molecule for OLED applications.

Rationale for Investigation: Structural Analysis

The potential utility of a molecule in OLEDs can be inferred from its structure. The target molecule consists of three key functional groups:

-

Thiophene Core: A sulfur-containing aromatic heterocycle, the thiophene ring is a well-known building block for π-conjugated systems.[4] Its presence is fundamental for charge transport, a critical process in OLED operation.[1][2]

-

4-Ethoxybenzoyl Group: This electron-withdrawing group can influence the molecule's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[5][6] Fine-tuning these levels is essential for efficient charge injection and recombination within the OLED device stack.[7]

-

Dioxolane Group: This group is often used as a protecting group for aldehydes.[8] In the context of polymer synthesis, it can be deprotected to reveal a reactive aldehyde, which can be used for post-polymerization modification or to create specific intermolecular interactions.

Based on this structure, the most logical application is not to use the molecule directly, but to employ it as a monomer for the synthesis of a novel light-emitting or charge-transporting polymer. Polymer-based OLEDs (PLEDs) offer the advantage of being processable from solution, which can significantly lower manufacturing costs.[9][10]

Proposed Research & Development Workflow

The evaluation of a new monomer for OLED applications follows a multi-stage process, from polymer synthesis to final device characterization.

PART I: Synthesis and Characterization Protocols

Protocol 1: Synthesis of Poly[this compound] (Hypothetical)

This protocol describes a common method for polymerizing thiophene derivatives: oxidative coupling polymerization using iron(III) chloride (FeCl₃).[11][12] This method is straightforward and effective for producing polythiophenes.[12]

Materials:

-

Monomer: this compound

-

Oxidant: Anhydrous Iron(III) chloride (FeCl₃)

-

Solvent: Anhydrous Chloroform (CHCl₃) or Tetrahydrofuran (THF)

-

Precipitation/Washing: Methanol, Ammonia solution, Deionized water, Hexane

-

Inert gas: Argon or Nitrogen

Procedure:

-

Monomer Dissolution: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the thiophene monomer in anhydrous chloroform (e.g., 0.5 g in 50 mL).

-

Oxidant Preparation: In a separate flask, dissolve anhydrous FeCl₃ in a minimal amount of anhydrous chloroform. A molar ratio of FeCl₃ to monomer of 4:1 is typically used.

-

Causality: A stoichiometric excess of the oxidant is required to drive the polymerization to completion and ensure a high degree of polymerization.[13]

-

-

Polymerization: Add the FeCl₃ solution dropwise to the stirring monomer solution at room temperature. The reaction mixture should darken, indicating the formation of the polymer. Allow the reaction to proceed for 24 hours.

-

Precipitation: Pour the reaction mixture into a large volume of methanol (e.g., 500 mL) to precipitate the crude polymer.

-

Purification:

-

Filter the precipitate and wash it thoroughly with methanol to remove unreacted monomer and residual FeCl₃.

-

Stir the crude polymer in an ammonia solution for 2-3 hours to remove any remaining iron catalyst.

-

Filter and wash the polymer with deionized water until the filtrate is neutral, followed by another wash with methanol.

-

Perform a final purification step using Soxhlet extraction with methanol, hexane, and finally chloroform. The purified polymer is recovered from the chloroform fraction.

-

Causality: Rigorous purification is critical as impurities like residual catalyst can act as charge traps or quenching sites in the final OLED device, severely degrading performance.[14]

-

-

Drying: Dry the purified polymer under vacuum at 40-50 °C for 24 hours. The result should be a dark-colored powder.[12]

Protocol 2: Material Characterization

Before fabricating a device, the synthesized polymer must be thoroughly characterized to understand its physical, optical, and electronic properties.

| Property | Technique | Purpose | Hypothetical Target Value |

| Molecular Weight | Gel Permeation Chromatography (GPC) | Determine number-average (Mn), weight-average (Mw) molecular weights, and polydispersity index (PDI). | Mn > 10 kDa, PDI < 2.5 |

| Optical Properties | UV-Visible & Photoluminescence (PL) Spectroscopy | Determine absorption and emission maxima (λ_abs, λ_em) in solution and thin film. Calculate the optical bandgap (E_g). | λ_em in the target visible range (e.g., 450-480 nm for blue) |

| Electrochemical Properties | Cyclic Voltammetry (CV) | Determine oxidation and reduction potentials to estimate HOMO and LUMO energy levels. | HOMO: ~5.5-6.0 eV; LUMO: ~2.5-3.0 eV |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Determine the decomposition temperature (T_d) to ensure stability during device operation and fabrication (e.g., thermal evaporation). | T_d > 300 °C |

PART II: OLED Device Fabrication and Testing

Once the polymer has been synthesized and characterized, it can be incorporated into a multilayer OLED device. For a novel emissive polymer (P-Th), a standard device architecture is used to benchmark its performance.

Device Architecture and Energy Level Diagram

A typical solution-processed OLED structure consists of several layers sandwiched between two electrodes.[9][10]

Protocol 3: OLED Device Fabrication

This protocol details the fabrication of an OLED device using spin-coating for the organic layers and thermal evaporation for the cathode.[15] All steps should be performed in a cleanroom environment and the final steps in an inert atmosphere (glovebox).

Materials & Equipment:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates

-

Solvents: Deionized water, Isopropyl alcohol (IPA), Acetone

-

Hole Transport Layer (HTL) solution: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), filtered

-

Emissive Layer (EML) solution: Synthesized polymer dissolved in a suitable solvent (e.g., chlorobenzene or toluene) at a concentration of 5-10 mg/mL, filtered through a 0.2 µm PTFE filter.

-

Equipment: Sonicator, Spin-coater, Hotplate, High-vacuum thermal evaporator (<10⁻⁶ Torr), Shadow masks.

Procedure:

-

Substrate Cleaning:

-

Sequentially sonicate the patterned ITO substrates in detergent (e.g., Hellmanex), deionized water, acetone, and IPA for 15 minutes each.[15]

-

Dry the substrates with a nitrogen gun and immediately treat with UV-Ozone for 10-15 minutes to improve the ITO work function and remove organic residues.

-

Causality: Substrate cleanliness is paramount. Particulates can create electrical shorts, and organic residues can impede efficient hole injection from the anode, increasing the device's operating voltage.

-

-

HTL Deposition:

-

Transfer the substrates to a spin-coater. Deposit the PEDOT:PSS solution onto the ITO surface.

-

Spin-coat at 3000-4000 RPM for 60 seconds to achieve a thin, uniform film (~30-40 nm).

-

Anneal the substrates on a hotplate at 120-140 °C for 15 minutes in air to remove residual water.

-

-

EML Deposition (Inside a Glovebox):

-

Transfer the substrates into a nitrogen-filled glovebox.

-

Deposit the dissolved polymer solution onto the PEDOT:PSS layer.

-

Spin-coat at 1500-2500 RPM for 60 seconds to form the emissive layer (~50-80 nm).

-

Anneal at 80-100 °C for 30 minutes to remove the solvent.

-

-

Cathode Deposition:

-

Transfer the substrates to a high-vacuum thermal evaporator without exposure to air.

-

Place a shadow mask over the substrates to define the cathode area and create individual pixels.

-

Deposit a thin layer of Lithium Fluoride (LiF) (~1 nm) followed by a thicker layer of Aluminum (Al) (~100 nm).

-

Causality: The LiF layer serves as an electron injection layer, lowering the energy barrier between the organic layer and the aluminum cathode, which facilitates electron injection and improves device efficiency.[14]

-

-

Encapsulation:

-

Immediately encapsulate the completed devices using a UV-curable epoxy and a cover glass inside the glovebox.

-

Causality: Organic materials and low work function cathodes are highly sensitive to oxygen and moisture, which can lead to rapid degradation and device failure.[16] Encapsulation is essential for device longevity.

-

Protocol 4: Device Characterization

The performance of the fabricated OLEDs is evaluated by measuring their electrical and optical characteristics.

Procedure:

-

Current Density-Voltage-Luminance (J-V-L) Measurement:

-

Use a source measure unit (SMU) and a calibrated photodiode or spectrometer.

-

Apply a forward voltage bias to the device and measure the resulting current and light output.

-

From this data, plot J-V and L-V curves to determine key parameters like turn-on voltage (voltage at which light is first detected, e.g., 1 cd/m²).

-

-

Electroluminescence (EL) Spectrum:

-

Measure the spectrum of the emitted light at a constant operating voltage.

-

Determine the peak emission wavelength and calculate the Commission Internationale de l'Éclairage (CIE) color coordinates.

-

-

Efficiency Calculation:

-

Calculate the device efficiencies:

-

Current Efficiency (cd/A): Luminance divided by current density.

-

Power Efficiency (lm/W): Calculated from current efficiency and operating voltage.

-

External Quantum Efficiency (EQE, %): The ratio of photons emitted to electrons injected. This requires careful calibration of the measurement setup.[17]

-

-

| Performance Metric | Description | Target for a Promising Blue Emitter |

| Turn-on Voltage | The voltage at which the device begins to emit light. | < 5 V |

| Maximum Luminance | The highest brightness achieved before device failure. | > 1000 cd/m² |

| Maximum EQE | The peak external quantum efficiency. | > 2% (for a new fluorescent polymer) |

| CIE Coordinates (x, y) | The color of the emitted light on the CIE 1931 color space. | (x < 0.2, y < 0.2) for deep blue |

References

- Vertex AI Search. (n.d.). Custom Thiophene Derivatives Manufacturers, Suppliers. Retrieved January 26, 2026.

- Ossila. (n.d.). Organic Light Emitting Diode: OLED Generations & Structure. Retrieved January 26, 2026.

- HORIBA. (n.d.). OLED Organic Light Emitting Diode characterisation with Spectroscopic Ellipsometry. Retrieved January 26, 2026.

- ACS Publications. (2008). Oligofluorene−Thiophene Derivatives as High-Performance Semiconductors for Organic Thin Film Transistors.

- Taylor & Francis Online. (n.d.). The impacts of benzoyl and benzyl groups on the non-covalent interactions and electronic properties of glycosyl acceptors.

- RSC Publishing. (n.d.).

- Ossila. (n.d.). OLED Fabrication | How to make an OLED Device. Retrieved January 26, 2026.

- NIH. (n.d.).

- Wikipedia. (n.d.). Benzoyl group. Retrieved January 26, 2026.

- Fluorochem. (n.d.). 5-(1,3-Dioxolan-2-yl)-2-(3-methoxybenzoyl)thiophene. Retrieved January 26, 2026.

- ResearchGate. (n.d.). (PDF)

- Materize. (n.d.). Organic Light Emitting Diode (OLED).

- Frontiers. (n.d.). Modifying the conductive properties of poly(3,4-ethylenedioxythiophene) thin films in green solvents.

- MDPI. (n.d.).

- ResearchGate. (n.d.). The impacts of benzoyl and benzyl groups on the non-covalent interactions and electronic properties of glycosyl acceptors | Request PDF.

- ACS Publications. (n.d.).

- Muhamad Mat Salleh. (n.d.). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs)

- RIT Digital Institutional Repository. (2009).

- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.

- ACS Publications. (2022). Triazine and Thiophene-Containing Conjugated Polymer Network Emitter-Based Solution-Processable Stable Blue Organic LEDs.

- Wikipedia. (n.d.). Polymer. Retrieved January 26, 2026.

- Benchchem. (n.d.). 2-(4-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene.

- Ossila. (n.d.). Making OLEDs and OPVs: A Quickstart Guide.

- DisplayMan. (n.d.). Manufacturing Process and Key Technologies of OLED.

- NIH. (2021). Effect of Polythiophene Content on Thermomechanical Properties of Electroconductive Composites. PMC.

- Avantama AG. (n.d.). How are OLEDs Made?.

- Reisch. (n.d.).

- BOC Sciences. (n.d.). CAS 898773-41-6 5-(1,3-DIOXOLAN-2-YL)-2-(4-FLUOROBENZOYL)THIOPHENE.

Sources

- 1. oled-intermediates.com [oled-intermediates.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-(4-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene Supplier [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. repository.rit.edu [repository.rit.edu]

- 8. Benzoyl group - Wikipedia [en.wikipedia.org]

- 9. static.horiba.com [static.horiba.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of Polythiophene Content on Thermomechanical Properties of Electroconductive Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Modifying the conductive properties of poly(3,4-ethylenedioxythiophene) thin films in green solvents [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. ossila.com [ossila.com]

- 16. displayman.com [displayman.com]

- 17. ossila.com [ossila.com]

Application Notes and Protocols for the Synthesis of Antimicrobial Agents from Thiophene Derivatives

Introduction: The Thiophene Scaffold in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The thiophene ring, a five-membered sulfur-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to its versatile chemical reactivity and its presence in numerous pharmacologically active compounds.[1] Thiophene derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2][3] Their structural similarity to the phenyl group allows them to act as bioisosteres, potentially improving potency and pharmacokinetic profiles of drug candidates.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and antimicrobial evaluation of thiophene-based compounds. We will delve into the rationale behind synthetic strategies, provide detailed, field-proven protocols for the preparation of a potent antimicrobial thiophene derivative, and outline the subsequent microbiological evaluation to determine its efficacy.

Synthetic Strategies: Building the Thiophene Core and its Derivatives

The versatility of the thiophene ring allows for a multitude of synthetic approaches to generate diverse libraries of compounds for antimicrobial screening. Key strategies include the Gewald reaction for the synthesis of 2-aminothiophenes, the Claisen-Schmidt condensation for the preparation of thiophene-based chalcones, and various cyclization reactions to form fused thiophene systems.

The Gewald Reaction: A Gateway to 2-Aminothiophenes

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[5] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., cyanoacetamide) and elemental sulfur in the presence of a basic catalyst.[5] The resulting 2-aminothiophene scaffold is a versatile intermediate that can be further functionalized to generate a wide range of derivatives with diverse biological activities.[1]

Thiophene-Based Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are another important class of bioactive molecules. The synthesis of thiophene-containing chalcones is readily achieved through the Claisen-Schmidt condensation of a thiophene aldehyde with an appropriate acetophenone in the presence of a base.[6][7] The resulting α,β-unsaturated ketone system is a key pharmacophore that can interact with various biological targets.

Featured Protocol: Synthesis of a Potent 2-Aminothiophene-3-carboxamide Derivative

This section provides a detailed, step-by-step protocol for the synthesis of a representative 2-aminothiophene-3-carboxamide derivative, a class of compounds that has shown promising antimicrobial activity. The synthesis is based on the Gewald reaction, followed by functionalization of the amino group.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for the preparation of antimicrobial thiophene derivatives.

Experimental Protocol: Synthesis of 2-(Acetylamino)-N-aryl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

This protocol is adapted from established methodologies for the synthesis of bioactive 2-aminothiophene derivatives.[2][5]

Materials and Reagents:

-

Cyclohexanone

-

Cyanoacetamide

-

Elemental Sulfur

-

Piperidine (or another suitable base)

-

Ethanol

-

Acetyl chloride

-

Substituted aniline

-

Pyridine

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Step 1: Synthesis of the 2-Aminothiophene Intermediate via Gewald Reaction

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (0.1 mol), cyanoacetamide (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (100 mL).

-

Addition of Catalyst: Slowly add piperidine (0.01 mol) to the reaction mixture. The choice of base can influence the reaction rate and yield.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate:hexane, 1:2).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. The crude 2-aminothiophene intermediate can be further purified by recrystallization from ethanol.

Step 2: Acetylation of the 2-Aminothiophene Intermediate

-

Reaction Setup: Dissolve the 2-aminothiophene intermediate (0.05 mol) in pyridine (50 mL) in a flask placed in an ice bath.

-

Acylation: Slowly add acetyl chloride (0.06 mol) dropwise to the cooled solution while stirring.

-

Reaction: Allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.

-

Work-up: Pour the reaction mixture into ice-cold water. A solid precipitate of the acetylated product should form.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol will yield the purified acetylated intermediate.

Step 3: Amide Bond Formation

-

Reaction Setup: In a flask, dissolve the acetylated intermediate (0.02 mol) and a substituted aniline (0.02 mol) in a suitable solvent like toluene.

-

Amidation: Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or a dehydrating agent like phosphorus oxychloride (POCl₃) to facilitate amide bond formation.

-

Reaction: Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture and filter to remove any solid byproducts. Wash the organic layer with a dilute HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Antimicrobial Susceptibility Testing: Determining Efficacy

Once a novel thiophene derivative has been synthesized and purified, its antimicrobial activity must be quantified. The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8]

Diagram of the Broth Microdilution Workflow

Caption: Workflow for the broth microdilution assay to determine MIC.

Protocol: Broth Microdilution Assay for MIC Determination

Materials and Reagents:

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Stock solution of the synthesized thiophene derivative in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Spectrophotometer or turbidity meter

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]

-

Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Compound Dilutions:

-

Dispense 50 µL of sterile MHB into each well of the 96-well plate.

-

Add 50 µL of the stock solution of the thiophene derivative (at twice the highest desired final concentration) to the first well of a row.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well containing the compound. This will result in a range of concentrations.

-

Prepare a separate row for the positive control antibiotic following the same serial dilution procedure.

-

Include a growth control well (containing only MHB and the inoculum) and a sterility control well (containing only MHB).

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well, except for the sterility control well. The final volume in each well will be 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at 37 °C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[8] This can be determined by visual inspection of the wells for turbidity. The growth control well should be turbid, while the sterility control well should be clear.

-

Structure-Activity Relationship (SAR) and Mechanism of Action

The synthesis and testing of a series of related thiophene derivatives allow for the elucidation of structure-activity relationships (SAR). By systematically modifying the substituents on the thiophene ring and observing the corresponding changes in antimicrobial activity, researchers can identify key structural features required for potency.

For instance, studies have shown that the nature and position of substituents on the thiophene ring can significantly impact antimicrobial efficacy. Some thiophene derivatives have been found to exert their antimicrobial effect by disrupting the bacterial cell membrane, leading to increased permeability and cell death.[9][10] Other proposed mechanisms include the inhibition of essential enzymes like DNA gyrase.[11]

Hypothetical Mechanism of Action: Membrane Disruption

Caption: Hypothetical mechanism of action of a thiophene derivative via membrane disruption.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be presented clearly and concisely to allow for easy comparison of the activities of different compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Synthesized Thiophene Derivatives

| Compound ID | R¹ Substituent | R² Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| TH-01 | H | 4-Cl-Ph | 16 | 32 |

| TH-02 | CH₃ | 4-Cl-Ph | 8 | 16 |

| TH-03 | H | 4-OCH₃-Ph | 32 | 64 |

| TH-04 | CH₃ | 4-OCH₃-Ph | 16 | 32 |

| Ciprofloxacin | - | - | 0.5 | 0.25 |

This is example data and should be replaced with experimental results.

Conclusion and Future Directions

The thiophene scaffold continues to be a rich source of inspiration for the development of novel antimicrobial agents. The synthetic versatility of thiophene chemistry, coupled with robust antimicrobial evaluation methods, provides a powerful platform for drug discovery. The protocols and application notes presented here offer a solid foundation for researchers to synthesize and evaluate their own thiophene-based compounds. Future work should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing new therapies to combat the growing threat of antimicrobial resistance.

References

-

Ogbodo, J. O., et al. (2024). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. Journal of Biomolecular Structure and Dynamics, 1-18. [Link]

- Arimalai Dinakararaja, S., et al. (2025). Divergent Synthesis, Antibacterial and Antibiofilm Evaluation, and In Silico ADMET Analysis of Hydroxy Flavanones, Flavones, Aurones, and O-Propynyloxy Aurones. APMIS.

-

Smani, Y., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1353089. [Link]

-

Al-Adham, I. S. I., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(2), 85-100. [Link]

- Smani, Y., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.

- El-Metwaly, N. M., et al. (2019). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors.

- Mishra, K. (2012). Synthesis and antimicrobial evaluation of novel thiophene derivatives. Der Pharmacia Sinica, 3(3), 332-336.

-

El-Sayed, N. N. E. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(2), 277-310. [Link]

-

Sivakumar, A., et al. (2011). Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. Pharmaceutical Chemistry Journal, 45(8), 492-497. [Link]

-

Bax, B. D., et al. (2017). Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. Proceedings of the National Academy of Sciences, 114(22), E4436-E4445. [Link]

- CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide.

-

Smani, Y., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]

-

Kadhim, M. J., & Hussein, M. S. (2022). Synthesis and Evaluating Antimicrobial Activity for Chalcones Thiophen Compounds. ScienceScholar. [Link]

-

Acar, Ç., et al. (2024). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. ACG Publications. [Link]

-

Ali, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2959. [Link]

- Unadkat, S. (2012). Synthesis Characterization and Antimicrobial activity of some novel Chalcones.

- Kumar, A., et al. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences.

-

Ghorab, M. M., et al. (2015). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 20(9), 16852-16891. [Link]

-

Kumar, A., et al. (2021). Synthesis and Evaluation of Antibacterial Properties of Chalcones Derived from Thiophene-2-Carbaldehyde. Journal of Pharmaceutical Research International. [Link]

-

Kadhim, M. J., & Hussein, M. S. (2022). Synthesis and evaluating antimicrobial activity for chalcones thiophen compounds. International journal of health sciences. [Link]

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. journaljpri.com [journaljpri.com]

- 7. sciencescholar.us [sciencescholar.us]

- 8. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

Application Note & Protocols: High-Throughput Screening of 5-(1,3-Dioxolan-2-YL)-2-(4-ethoxybenzoyl)thiophene Analogs for Novel Kinase Inhibitors

Abstract: This document provides a comprehensive guide for the development and execution of a high-throughput screening (HTS) campaign to identify novel protein kinase inhibitors from a library of 5-(1,3-Dioxolan-2-YL)-2-(4-ethoxybenzoyl)thiophene analogs. Thiophene-based scaffolds are recognized as "privileged structures" in medicinal chemistry, known for their bioisosteric similarity to benzene rings, which can lead to improved pharmacological profiles.[1] This guide details a robust, luminescence-based biochemical assay, outlines critical steps for assay validation, and presents a multi-stage protocol for primary screening, hit confirmation, and secondary validation to ensure the identification of high-quality, validated hits.

Introduction: The Rationale for Screening Thiophene Analogs

The thiophene ring is a versatile heterocyclic scaffold that is a constituent of numerous approved drugs targeting a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory pathways.[2][3] Its unique electronic properties and ability to engage in various molecular interactions make it an attractive starting point for drug discovery campaigns. The specific analog class, this compound, combines the thiophene core with a benzoyl moiety, a feature present in many known kinase inhibitors. This structural arrangement suggests a potential mechanism of action involving enzyme inhibition.[4]

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of millions of compounds to identify "hits"—molecules that modulate the activity of a biological target.[5][6] This application note outlines a complete workflow for screening a library of these thiophene analogs against a hypothetical but representative protein kinase, "Kinase X," which is implicated in oncogenesis. The primary goal of an HTS campaign is not to discover a drug directly, but to identify promising lead compounds that serve as the starting point for medicinal chemistry optimization.[7]

Assay Principle: Luminescence-Based Kinase Activity Assay

The selected primary assay is a homogeneous, luminescence-based method that quantifies the amount of adenosine triphosphate (ATP) remaining in solution following a kinase reaction. This format is ideal for HTS due to its simplicity, high sensitivity, and minimal liquid handling steps.[7]

Causality of the Assay:

-

Kinase Reaction: In the presence of an active kinase, ATP is consumed as the enzyme transfers a phosphate group to its substrate.

-

Inhibition: If a compound from the thiophene analog library inhibits Kinase X, the enzymatic reaction is slowed or stopped, resulting in a higher concentration of residual ATP.

-

Detection: A luciferase/luciferin reagent is added. The luciferase enzyme utilizes the remaining ATP to oxidize luciferin, generating a luminescent signal that is directly proportional to the ATP concentration.

Therefore, a high luminescent signal corresponds to low kinase activity and potent inhibition by the test compound.

Caption: Principle of the luminescence-based kinase inhibition assay.

Assay Development and Validation

Before initiating a full-scale HTS campaign, the assay must be miniaturized to a 384- or 1536-well plate format and rigorously validated to ensure it is robust and reliable.[8][9]

3.1. Key Parameter Optimization

The goal of optimization is to establish conditions that yield a sensitive and reproducible assay. This involves testing various parameters systematically.

-

Rationale for DMSO Tolerance: Compound libraries are typically stored in dimethyl sulfoxide (DMSO). It is critical to determine the highest concentration of DMSO that does not significantly affect enzyme activity, as this will dictate the final compound concentration in the assay.

-

Rationale for ATP Concentration: The concentration of ATP is set near its Michaelis-Menten constant (Km) for the kinase. This ensures the assay is sensitive to competitive inhibitors; if the ATP concentration is too high, it can outcompete the inhibitor, masking its effect.

-

Rationale for Enzyme Concentration: The kinase concentration should be optimized to consume approximately 50-80% of the ATP during the incubation period. This provides a large dynamic range (a wide window between the minimum and maximum signals) for detecting inhibition.

Table 1: Example Assay Optimization Data

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal | Rationale |

| DMSO Conc. | 0.1% | 0.5% | 1.0% | ≤ 0.5% | Minimal impact on kinase activity. |

| ATP Conc. | 5 µM | 10 µM (Km) | 25 µM | 10 µM | Balances signal strength and sensitivity. |

| Kinase X Conc. | 1 nM | 5 nM | 10 nM | 5 nM | Achieves ~70% ATP consumption in 60 min. |

| Incubation Time | 30 min | 60 min | 90 min | 60 min | Linear reaction phase, good signal window. |

3.2. Assay Performance Validation: The Z'-Factor

The Z'-factor is a statistical measure of the quality of an HTS assay.[9] It is calculated using the means (μ) and standard deviations (σ) of the positive (p, no enzyme) and negative (n, full reaction) controls.

-

Formula: Z' = 1 - (3σp + 3σn) / |μp - μn|

-

Interpretation: An assay is considered excellent for HTS if its Z'-factor is consistently ≥ 0.5 . This indicates that the signal window is large enough and the data variation is small enough to confidently distinguish hits from noise.

A "dry run" or pilot screen with controls and a small subset of the library should be performed to ensure the Z'-factor is consistently above 0.5 under the final HTS protocol conditions.[9]

High-Throughput Screening Workflow

The HTS process is a multi-step funnel designed to efficiently identify and validate promising compounds.

Caption: The sequential workflow of a typical HTS campaign.

Protocol 1: Primary HTS of Thiophene Analogs (10 µM Single-Point Screen)

Objective: To identify initial "hits" from the thiophene analog library that inhibit Kinase X activity by more than a predefined threshold (e.g., >50% inhibition).

Materials:

-

Thiophene analog library (10 mM in 100% DMSO)

-

Kinase X (stock solution in appropriate buffer)

-

Kinase substrate (stock solution)

-

ATP (stock solution)

-

Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)

-

Staurosporine (positive control inhibitor, 1 mM stock in DMSO)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

384-well, solid white, low-volume assay plates

-

Acoustic liquid handler (e.g., Echo®) and automated liquid dispenser (e.g., MultiFlo™)

-

Plate reader with luminescence detection capabilities

Methodology:

-

Compound Plating (Pre-stamping):

-

Using an acoustic liquid handler, transfer 50 nL of the 10 mM thiophene analog library stocks into the appropriate wells of the 384-well assay plates.

-

Transfer 50 nL of DMSO to negative control wells (n=32, e.g., columns 23-24).

-

Transfer 50 nL of 1 mM Staurosporine to positive control wells (n=32, e.g., columns 1-2). This yields a final concentration of 10 µM, which should fully inhibit the kinase.

-

-

Enzyme/Substrate Addition:

-

Prepare a 2X Kinase X/Substrate solution in Assay Buffer.

-

Using an automated liquid dispenser, add 2.5 µL of the 2X enzyme/substrate mix to all wells except the positive control wells (which measure background signal without enzyme). Add 2.5 µL of Assay Buffer with substrate to the positive control wells.

-

-

Initiate Kinase Reaction:

-

Prepare a 2X ATP solution in Assay Buffer.

-

Dispense 2.5 µL of the 2X ATP solution into all wells to start the reaction. The final volume is 5 µL, and the final DMSO concentration is 0.1%.

-

Briefly centrifuge the plates (1 min at 1000 rpm) to ensure mixing.

-

Incubate the plates at room temperature for 60 minutes.

-

-

Signal Detection:

-

Equilibrate the ATP detection reagent to room temperature.

-

Add 5 µL of the detection reagent to all wells.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Read the plates on a plate reader to measure luminescence.

-

Data Analysis for Hit Identification:

-

Normalization: Calculate the percent inhibition for each compound well using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive))

-

Hit Selection: A compound is typically defined as a primary hit if its % Inhibition > 50% or if its signal is greater than 3 standard deviations from the mean of the negative controls.[10]

Protocol 2: Hit Confirmation and Dose-Response (IC₅₀ Determination)

Objective: To confirm the activity of primary hits using freshly obtained compound powder and to determine their potency by calculating the half-maximal inhibitory concentration (IC₅₀).

Methodology:

-

Compound Preparation:

-

Obtain solid samples of the primary hit compounds.

-

Prepare fresh 10 mM stock solutions in 100% DMSO.

-

Create a 10-point, 3-fold serial dilution series for each compound, starting from 100 µM as the highest concentration.

-

-

Assay Execution:

-

Perform the kinase assay as described in Protocol 1. Instead of a single concentration, plate the serial dilution for each confirmed hit.

-

-

Data Analysis:

-

Calculate the % Inhibition for each concentration point.

-

Plot % Inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

-

Table 2: Example Dose-Response Data for Confirmed Hits

| Compound ID | Scaffold | IC₅₀ (µM) | Hill Slope | Max Inhibition (%) |

| TH-001 | This compound | 0.85 | 1.1 | 98.5 |

| TH-007 | This compound | 1.23 | 0.9 | 99.1 |

| TH-015 | This compound | 5.76 | 1.0 | 97.8 |

Protocol 3: Orthogonal Secondary Assay (e.g., TR-FRET)

Objective: To validate hits in a technology-independent format to eliminate false positives arising from interference with the primary assay's detection method (e.g., luciferase inhibition or ATP stabilization).[11][12]

Principle of TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): This assay measures the phosphorylation of a biotinylated substrate by Kinase X. A terbium-labeled anti-phospho-antibody (donor) and a streptavidin-linked fluorophore (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibition reduces this signal.

Methodology:

-

Run the kinase reaction with confirmed hits as in Protocol 2.

-

Instead of adding a luminescence reagent, add a "stop/detection" mix containing EDTA (to chelate Mg²⁺ and stop the kinase), the terbium-labeled antibody, and the streptavidin-acceptor.

-

Incubate and read the plate on a TR-FRET-capable plate reader.

-

Recalculate IC₅₀ values. Hits that retain their potency in this orthogonal assay are considered highly validated.

Hit Triage and Progression

The screening process acts as a funnel, progressively narrowing down the number of compounds to focus on the most promising candidates.[13]

Caption: The hit triage funnel, from the initial library to validated hits.

References

-

BMG LABTECH. (2019). High-throughput screening (HTS). [Link]

-

Wikipedia. High-throughput screening. [Link]

-

Shtilerman, M. D., et al. (2009). Hit Identification and Optimization in Virtual Screening. NIH. [Link]

-

Malo, N., et al. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology. [Link]

-

Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives. NIH. [Link]

-

Le Cruguel, J. P., et al. (2022). Applications of High Throughput Chemistry to Medicinal Chemistry. ACS Publications. [Link]

-

Silva, T., et al. (2024). Assay Development for High-Throughput Drug Screening Against Mycobacteria. PubMed. [Link]

-

Creative Biolabs. Secondary Screening. [Link]

-

Sikand, R., et al. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Dove Medical Press. [Link]

-

Patlewicz, G., et al. (2019). Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity. NIH. [Link]

-

Vipergen. Hit Identification. [Link]

-

Conejo-García, A., et al. (2021). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. ACS Publications. [Link]

-

NCATS. Assay Guidance Workshop for High-Throughput Screening and Lead Discovery. [Link]

-

Kumar, D., et al. (2023). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα. RSC Publishing. [Link]

-

Aragen Life Sciences. (2024). What is High-Throughput Screening in Drug Discovery. [Link]

-

Charles River Laboratories. Hit Identification (Hit ID). [Link]

-

Glick, M. (2015). High-Throughput Screening Data Analysis. Basicmedical Key. [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). International Journal of Creative Research Thoughts. [Link]

-

Assay Genie. High-Throughput Screening Assays. [Link]

-

Abd El-All, A. S., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation. PubMed Central. [Link]

-

An, F., & Zang, R. (2015). Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]

-

Ghazi Mahaleh, S. P., et al. (2023). Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. OICC Press. [Link]

-

Zhang, Y., et al. (2021). A series of thiophene-based π-conjugated chromophores. New Journal of Chemistry. [Link]

-

European ScreeningPort. (2025). Establishing assays and small molecule screening facilities for Drug discovery programs. [Link]

-

Evotec. (2024). How To Optimize Your Hit Identification Strategy. [Link]

-

Casey, W., et al. (2014). Quantitative high-throughput screening data analysis. PMC. [Link]

-

Miró-Canturri, A., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]

-

Samir, E. M., et al. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives. ResearchGate. [Link]

-

Grossmann, N., & Schoen, A. (2024). Automation-enabled assay development for high throughput screening. YouTube. [Link]

-

Jones, A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(4-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene Supplier [benchchem.com]

- 5. High-throughput screening - Wikipedia [en.wikipedia.org]

- 6. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. dovepress.com [dovepress.com]

- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 10. Statistical practice in high-throughput screening data analysis [pubmed.ncbi.nlm.nih.gov]

- 11. Secondary Screening - Creative Biolabs [creative-biolabs.com]

- 12. m.youtube.com [m.youtube.com]

- 13. drugtargetreview.com [drugtargetreview.com]

Troubleshooting & Optimization

overcoming regioselectivity issues in Friedel-Crafts acylation of thiophenes

Welcome to the technical support center for thiophene functionalization. This resource is designed for researchers, synthetic chemists, and drug development professionals who are navigating the complexities of thiophene chemistry. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated protocols to address common challenges, with a specific focus on overcoming regioselectivity issues in Friedel-Crafts acylation.

Troubleshooting Guide: Regioselectivity in Friedel-Crafts Acylation

This guide addresses specific issues you may encounter during the Friedel-Crafts acylation of thiophenes. The question-and-answer format is designed to help you quickly identify and solve problems in your experimental workflow.

Question 1: My acylation of unsubstituted thiophene is yielding a mixture of 2- and 3-acyl isomers, with the 3-acyl product being a significant impurity. How can I enhance selectivity for the desired 2-acetylthiophene?

Answer:

This is a classic challenge rooted in the inherent reactivity of the thiophene ring. While the 2-position is electronically favored, reaction conditions can erode this selectivity. Here’s how to troubleshoot:

-

Causality: The kinetic and thermodynamic stability of the intermediate carbocation (the Wheland intermediate or σ-complex) governs the reaction's outcome. Attack at the C2 (or α) position allows the positive charge to be delocalized over three resonance structures, one of which involves the sulfur atom's lone pair, providing significant stabilization.[1] Attack at the C3 (or β) position only allows for two resonance structures, resulting in a higher energy, less stable intermediate.[1] Aggressive reaction conditions can provide enough energy to overcome this barrier, leading to the formation of the undesired 3-acyl product.

-

Solutions & Protocols:

-

Re-evaluate Your Lewis Acid Catalyst: Strong Lewis acids like aluminum chloride (AlCl₃) are highly reactive and can decrease selectivity. They can also cause side reactions and resinification due to the instability of the thiophene ring in their presence.[2] Consider switching to a milder catalyst.

-

Zinc Halides: Zinc chloride (ZnCl₂) is an effective and milder alternative that often improves selectivity for the 2-position and reduces tar formation.[2][3]

-

Solid Acid Catalysts: Heterogeneous catalysts like Hβ zeolites have shown excellent activity and selectivity for producing 2-acetylthiophene, with the added benefits of being recoverable and reusable.[4][5] Tin dioxide (SnO₂) nanosheets have also been reported to yield quantitative amounts of 2-acylated products.[6]

-

-

Control the Reaction Temperature: Higher temperatures can lead to a decrease in selectivity.[4] Running the reaction at a lower temperature (e.g., 0 °C to room temperature) will favor the kinetically preferred 2-acylation pathway. A study using Hβ zeolite found that while higher temperatures increased the reaction rate, selectivity for 2-acetylthiophene was higher at lower temperatures.[4]

-

Optimize the Molar Ratio of Reactants: An excess of the acylating agent can sometimes lead to side reactions. A molar ratio of thiophene to acetic anhydride of 1:1.1 has been shown to be effective.[3] One study found that increasing the molar ratio of thiophene to acetic anhydride from 1:2 to 1:4 improved the yield of 2-acetylthiophene.[4]

-

Question 2: I am acylating a 3-substituted thiophene and obtaining a complex mixture of isomers. How can I direct the acylation to a specific position (e.g., C2 or C5)?

Answer:

The substituent at the 3-position exerts a strong directing effect, which competes with the intrinsic preference of the ring for α-acylation.

-

Causality: The electronic nature of the substituent at C3 is the primary determinant of the product distribution.

-

Electron-Donating Groups (EDGs) like alkyl or alkoxy groups activate the ring towards electrophilic substitution. They will strongly direct acylation to the adjacent C2 position. The C5 position is also activated, often leading to a mixture of 2- and 5-acyl products.

-

Electron-Withdrawing Groups (EWGs) such as acetyl or carboxyl groups deactivate the ring. Acylation, if it occurs, will preferentially happen at the C5 position, which is furthest from the deactivating group's influence.

-

-

Solutions & Protocols:

-

Leverage Substituent Effects: If your synthesis allows, choose a substituent at C3 that directs to your desired position. This is the most straightforward approach.

-

Modern Synthetic Methods for Non-Classical Selectivity: When classical Friedel-Crafts fails to provide the desired isomer, modern methods are required. To achieve acylation at less reactive positions, such as C4, or to selectively functionalize one α-position over another in a 3-substituted thiophene, transition-metal-catalyzed C-H activation is the state-of-the-art solution.[7] This involves using a directing group that positions a metal catalyst (often palladium) near the target C-H bond, overriding the ring's natural reactivity.[7][8]

-

Question 3: My goal is to synthesize a 3-acylthiophene derivative, but the Friedel-Crafts reaction consistently yields the 2-isomer. What alternative strategies can I employ?

Answer:

Directly forming 3-acylthiophenes via Friedel-Crafts acylation of unsubstituted thiophene is fundamentally challenging due to the high C2-selectivity. You will need to employ a multi-step strategy.

-

Causality: As explained previously, the C2 position is overwhelmingly favored electronically and kinetically. No standard Friedel-Crafts conditions will favor direct acylation at C3 on an unsubstituted ring.

-

Solutions & Protocols:

-

Block and De-block Strategy: You can introduce blocking groups at the C2 and C5 positions, forcing acylation to occur at C3 or C4. Halogens (like bromine) are commonly used as blocking groups, which can be removed later via reduction (e.g., with zinc dust).

-

Directed Ortho-Metalation (DoM): This is a powerful strategy. Start with a 3-substituted thiophene bearing a directing metalation group (DMG), such as a carboxylic acid or amide. Deprotonation with a strong base (e.g., n-butyllithium) occurs selectively at the C2 position. The resulting lithiated species can then be quenched with an acylating agent.

-

C-H Activation with a Directing Group: As mentioned in the previous question, installing a directing group at the 3-position can guide a transition metal catalyst to acylate the C2 or C4 position with high selectivity.

-

Frequently Asked Questions (FAQs)

Q1: Why is the 2-position of the thiophene ring so much more reactive in Friedel-Crafts acylation?

The higher reactivity of the C2 position is a direct consequence of the stability of the cationic intermediate formed during the electrophilic aromatic substitution mechanism.[1][7] When the incoming electrophile (the acylium ion) attacks the C2 position, the resulting positive charge is delocalized across the ring and, crucially, onto the sulfur atom. This creates three possible resonance structures.[1] In contrast, attack at the C3 position only allows for two resonance structures, and the sulfur atom does not participate as effectively in stabilizing the positive charge. The greater number of resonance forms for the C2-attack intermediate means it is lower in energy, and the transition state leading to it is more readily achieved.[1]

Q2: How does the choice of Lewis acid catalyst impact the reaction?

The Lewis acid is critical; it activates the acylating agent (like an acid chloride or anhydride) to generate the highly electrophilic acylium ion.[1][6] The strength of the Lewis acid influences both the reaction rate and potential side reactions.

-

Strong Lewis Acids (e.g., AlCl₃): These generate a high concentration of the acylium ion, leading to fast reactions. However, their high reactivity can lead to polymerization of the thiophene, complex formation with the product ketone, and reduced regioselectivity.[2]

-

Milder Lewis Acids (e.g., SnCl₄, ZnCl₂, BF₃·OEt₂): These offer a more controlled reaction, often providing higher yields and better selectivity with sensitive substrates like thiophene.[2][9] They are less prone to causing undesirable side reactions.[10]

-

Solid Acids (e.g., Zeolites): These catalysts, like Hβ zeolite, offer excellent regioselectivity for the 2-position.[4] Their porous structure can also impart shape selectivity. They are environmentally advantageous as they can be filtered off and reused.[4][5]

Q3: What is the influence of the solvent on the reaction's success and selectivity?

Solvent choice is crucial. It must be inert to the strong Lewis acids and reactants.

-

Non-polar, non-coordinating solvents like carbon disulfide (CS₂) or dichloromethane (DCM) are traditional choices. They effectively solvate the reactants without competing for the Lewis acid.

-

Coordinating solvents like acetonitrile or THF are generally avoided as they can form complexes with the Lewis acid, deactivating it.[9]

-

Solvent-free conditions have also been shown to be effective, particularly with solid acid catalysts, offering a greener and more efficient process.[6]

Q4: Are there modern alternatives to classical Friedel-Crafts acylation for achieving high regioselectivity?

Yes. While Friedel-Crafts is a foundational reaction, modern organic synthesis has developed more precise tools for C-H functionalization.

-

Transition-Metal-Catalyzed C-H Activation: This is the most powerful modern alternative. By using a directing group attached to the thiophene, a palladium or rhodium catalyst can be guided to a specific C-H bond (e.g., C3 or C4), which would be inaccessible via classical methods. This allows for highly regioselective acylation, even at the most sterically hindered or electronically disfavored positions.[7][8]

-

Nickel-Catalyzed Cross-Coupling Reactions: Methods like Kumada catalyst-transfer polymerization and C-H functionalization polymerization, while often used for making polymers, rely on principles that can be adapted for small molecule synthesis.[11] These methods use nickel catalysts to functionalize specific positions on the thiophene ring with high control.[11]

Data Summaries

Table 1: Influence of Lewis Acid Catalyst on Acetylation of Thiophene

| Catalyst | Selectivity for 2-Acetylthiophene | Typical Yield | Notes | Reference |

| AlCl₃ | Moderate to Good | Variable | Prone to resinification and side reactions.[2] | [2] |

| ZnCl₂ | High | Good to Excellent | Milder conditions, less tar formation.[2][3] | [2][3] |

| SnCl₄ | High | Good | Common alternative to AlCl₃. | [2] |

| Hβ Zeolite | Excellent (>99%) | Excellent (up to 98.6%) | Reusable solid acid catalyst, environmentally friendly.[4] | [4] |

| SnO₂ Nanosheets | Excellent | Quantitative | Solvent-free conditions, high activity.[6] | [6] |

Table 2: Effect of Reaction Temperature on Acetylation of Thiophene using Hβ Zeolite

| Temperature | Time for Total Conversion | Selectivity for 2-Acetylthiophene | Reference |

| 313 K (40 °C) | > 4 hours | High | Slower reaction rate.[4] |

| 333 K (60 °C) | 2 hours | Good | Optimal balance of rate and selectivity.[4] |

| 353 K (80 °C) | 30 minutes | Decreased | Faster reaction but lower selectivity.[4] |

Visualizations & Workflows

Mechanism of Friedel-Crafts Acylation on Thiophene

Caption: Reaction mechanism showing favored C2 vs. disfavored C3 attack.

Workflow for Selective 3-Acylation via C-H Activation

Caption: Workflow for selective 3-acylation via C-H activation.

Experimental Protocols

Protocol 1: High-Selectivity 2-Acetylation of Thiophene using Hβ Zeolite

This protocol is adapted from a procedure demonstrating the effective use of a solid acid catalyst.[4]

-

Materials:

-

Thiophene (1.0 mol)

-

Acetic anhydride (3.0 mol)

-

Hβ Zeolite (e.g., 3% by weight of total substrates)

-

Round-bottomed flask equipped with a condenser, thermometer, and magnetic stirrer.

-

-

Procedure:

-

To a 50 mL round-bottomed flask, add thiophene (8.4 g, 1.0 mol) and acetic anhydride (30.6 g, 3.0 mol).[4]

-

Add the Hβ zeolite catalyst (1.17 g).[4]

-

Heat the mixture in a water bath to 60 °C (333 K) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2 hours at this temperature.

-

Upon completion, cool the reaction mixture to room temperature.

-

Separate the solid catalyst by filtration. The catalyst can be washed with a suitable solvent (e.g., dichloromethane), dried, and calcined for reuse.

-

The filtrate contains the product mixture. Isolate the 2-acetylthiophene via distillation or column chromatography. The primary byproduct will be acetic acid.

-

Protocol 2: Palladium-Catalyzed C-H Acylation of a 3-Substituted Thiophene (Conceptual)

This protocol outlines a general procedure for a modern C-H activation strategy, adapted from methodologies described in the literature for achieving non-classical regioselectivity.[7]

-

Materials:

-

2-(Directing Group)-3-substituted-thiophene (1.0 mmol)

-

Acylating Agent (e.g., Acid Anhydride, 2.0 mmol)

-

Palladium Catalyst (e.g., Pd(OAc)₂, 5 mol%)

-

Ligand (if required)

-

Oxidant (e.g., Ag₂CO₃, 1.5 equiv)

-

Anhydrous solvent (e.g., Toluene or 1,2-dichloroethane)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the 2-(DG)-3-substituted-thiophene (1.0 mmol), palladium catalyst, ligand (if applicable), and oxidant.

-

Add the anhydrous solvent via syringe, followed by the acylating agent.

-

Heat the reaction mixture to the specified temperature (often 80-120 °C) and stir for the required time (typically 12-24 hours).

-

Monitor the reaction by TLC or LC-MS.

-